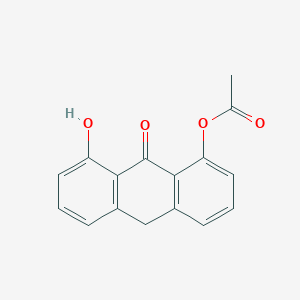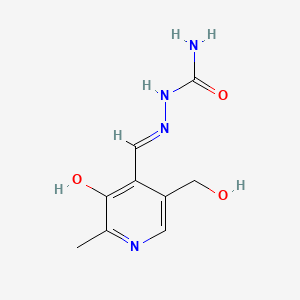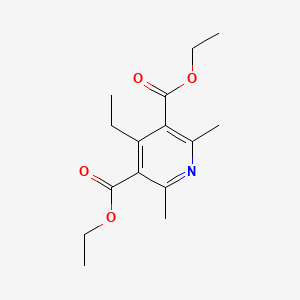
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two ester groups attached to the pyridine ring, along with ethyl and methyl substituents. It is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester can be synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . The reaction typically proceeds under mild conditions and results in the formation of the desired ester compound.
Industrial Production Methods
In industrial settings, the compound is often produced by the oxidation of 4-substituted Hantzsch dihydropyridines using methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method allows for the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: It can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet SiO2 are commonly used oxidizing agents.
Reduction: The compound is used as a hydrogen source in the presence of organocatalysts.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, often used in further synthetic applications.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester involves its role as a hydrogen source in chemical reactions. It participates in organocatalytic reductive amination and conjugate reduction by donating hydrogen atoms to the target molecules . The molecular targets and pathways involved in these reactions are primarily related to the reduction of activated C=C, C=O, and C=N bonds.
類似化合物との比較
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to act as a hydrogen source in various chemical reactions makes it valuable in synthetic organic chemistry.
特性
CAS番号 |
1153-67-9 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
diethyl 4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h6-8H2,1-5H3 |
InChIキー |
MZUUZRYSBHOJQX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NC(=C1C(=O)OCC)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



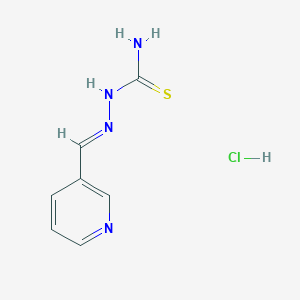
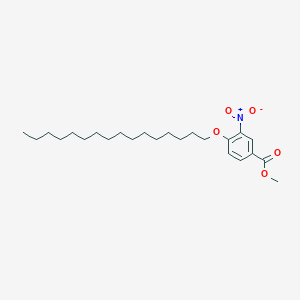
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

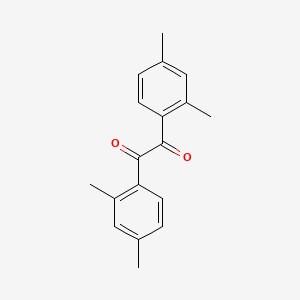
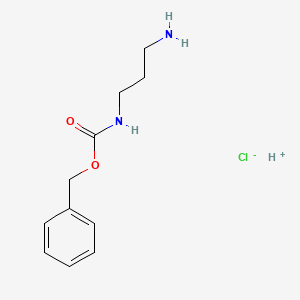
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
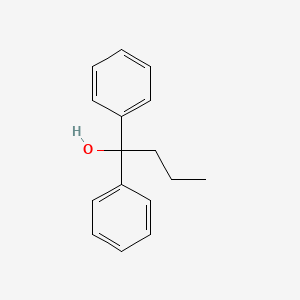
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)
